2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetamide
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Description
The compound “2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetamide” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .
Synthesis Analysis
The synthesis of this compound involves the reaction of 7-hydroxy-4-methyl coumarin with ethyl bromoacetate and anhydrous potassium carbonate in dry acetone . The 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide was synthesized from this compound .Molecular Structure Analysis
The molecular structure of this compound can be characterized by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can be used to prepare a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins through the reaction with a number of organic halides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined by elemental analysis. For instance, a related compound, 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[(4-methyl phenyl)sulfonyl]acetohydrazide, was found to have a carbon content of 56.04%, a hydrogen content of 4.42%, and a nitrogen content of 7.67% .Scientific Research Applications
Photoactive Cellulose Derivatives
2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetamide: has been utilized in the synthesis of water-soluble photoactive cellulose derivatives. Here’s how it works:
- The light-triggered photodimerization of the chromene moieties in the dissolved state allows for control over material properties, making it relevant for smart materials design .
Anti-Inflammatory Potential
The compound (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide (a derivative of our compound of interest) has shown promise as an anti-inflammatory agent. Its ability to inhibit protein denaturation suggests potential therapeutic applications .
Antimicrobial Activity
Several derivatives of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins have been synthesized. These compounds exhibit antimicrobial activity against bacteria such as Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these derivatives have been studied .
Bis-Coumarin Derivatives
The compound has been incorporated into new triazole ring-substituted bis-coumarin derivatives. These derivatives may find applications in various fields, including materials science and medicinal chemistry .
properties
IUPAC Name |
2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-11-14-8-7-13(22-10-16(19)20)9-15(14)23-18(21)17(11)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQYUTJMUIWUPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetamide |
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